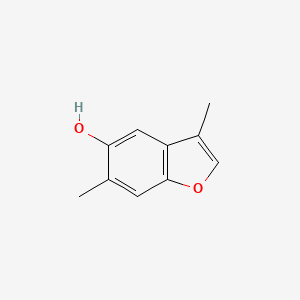
3,6-Dimethylbenzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylbenzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3rd and 6th positions and a hydroxyl group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylbenzofuran-5-ol typically involves the cyclization of appropriately substituted phenols. One common method is the use of trifluoroacetic anhydride (TFAA) to promote a [3,3]-sigmatropic rearrangement, which is effective for the preparation of benzofurans . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes. For example, ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can afford benzofurans in good yields . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethylbenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3,6-Dimethylbenzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylbenzofuran-5-ol involves its interaction with various molecular targets. For instance, benzofuran derivatives can inhibit enzymes such as phosphodiesterase (PDE) and exhibit antimicrobial activity by disrupting bacterial cell walls . The hydroxyl group in this compound can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylbenzofuran
- 5-Hydroxybenzofuran
- 6-Methylbenzofuran
Uniqueness
3,6-Dimethylbenzofuran-5-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 5th position allows for unique hydrogen bonding interactions, which can enhance its biological efficacy compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3,6-dimethyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,11H,1-2H3 |
Clé InChI |
IMABOBLFKQOVOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1O)C(=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


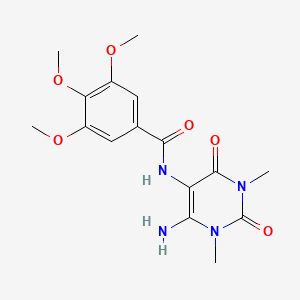
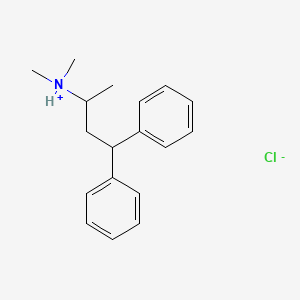
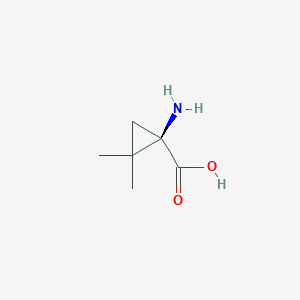
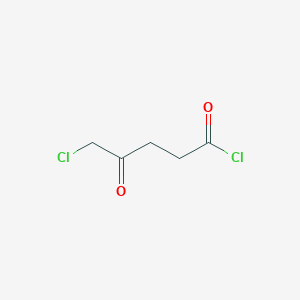

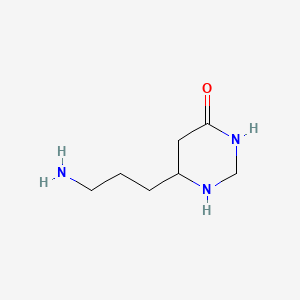
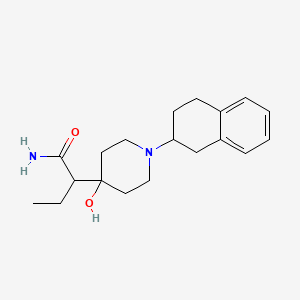
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)
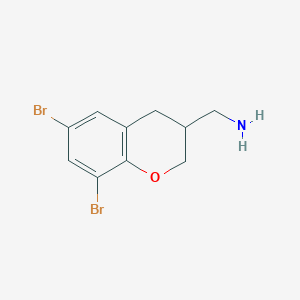
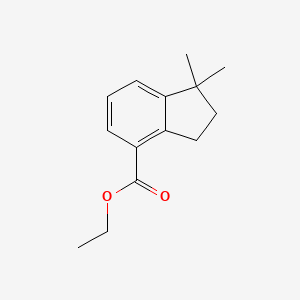
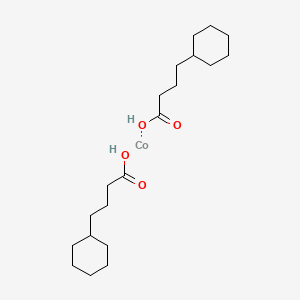
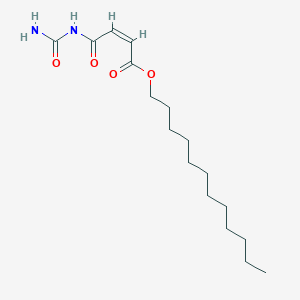
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
